molecular formula C14H16O6 B14159175 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione CAS No. 30266-59-2

2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B14159175
CAS No.: 30266-59-2
M. Wt: 280.27 g/mol
InChI Key: VLUBPIGVCFIODX-UHFFFAOYSA-N
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Description

2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione: is an organic compound with a complex structure. It is a derivative of naphthalene, characterized by the presence of ethoxy and hydroxy groups attached to a dihydronaphthalene-1,4-dione core. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-pressure hydrogenation and metal catalysts such as platinum or palladium is common to facilitate the addition of ethoxy and hydroxy groups to the naphthalene core .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: It may be used in the development of pharmaceuticals or as a model compound in biochemical studies .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and hydroxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress responses or signal transduction mechanisms .

Comparison with Similar Compounds

  • 2,3-Dihydroxy-1,4-naphthoquinone
  • 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione
  • 1,4-Naphthoquinone

Comparison: Compared to these similar compounds, 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and stability. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

30266-59-2

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

2,3-diethoxy-2,3-dihydroxynaphthalene-1,4-dione

InChI

InChI=1S/C14H16O6/c1-3-19-13(17)11(15)9-7-5-6-8-10(9)12(16)14(13,18)20-4-2/h5-8,17-18H,3-4H2,1-2H3

InChI Key

VLUBPIGVCFIODX-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(=O)C2=CC=CC=C2C(=O)C1(O)OCC)O

Origin of Product

United States

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